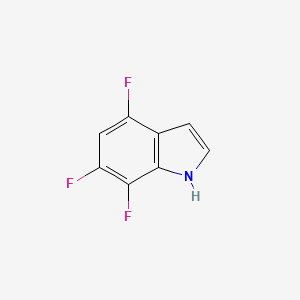
4,6,7-trifluoro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Trifluoro-1H-indole is a fluorinated derivative of indole, a heterocyclic aromatic organic compoundThe trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioavailability, which are desirable traits for pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-trifluoro-1H-indole typically involves the trifluoromethylation of indole derivatives. One common method is the metal-free oxidative trifluoromethylation using trifluoromethanesulfonic acid sodium salt (CF₃SO₂Na) under mild conditions. This method selectively introduces the trifluoromethyl group to the indole ring .
Industrial Production Methods: Industrial production of this compound often starts with 2,4,5-trifluorobenzoic acid as a precursor. The process involves several steps, including cyclization and subsequent functional group modifications to achieve the desired trifluoromethylated indole structure .
Chemical Reactions Analysis
Types of Reactions: 4,6,7-Trifluoro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trifluoromethyl hypofluorite (CF₃OF) and cesium fluoroxysulfate (CsOSO₃F) are employed for electrophilic fluorination.
Major Products: The major products formed from these reactions include various fluorinated indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4,6,7-Trifluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Due to its enhanced stability and bioavailability, it is explored as a potential pharmaceutical agent, particularly in the development of drugs targeting central nervous system disorders and cancer
Mechanism of Action
The mechanism of action of 4,6,7-trifluoro-1H-indole involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its efficacy as a drug candidate. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
2-Trifluoromethylindole: Another fluorinated indole derivative with similar properties but different substitution patterns.
3-Fluoroindole: A simpler fluorinated indole with a single fluorine atom.
4,5,6,7-Tetrafluoroindole: A highly fluorinated indole with four fluorine atoms.
Uniqueness: 4,6,7-Trifluoro-1H-indole is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, lipophilicity, and bioavailability .
Properties
Molecular Formula |
C8H4F3N |
|---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
4,6,7-trifluoro-1H-indole |
InChI |
InChI=1S/C8H4F3N/c9-5-3-6(10)7(11)8-4(5)1-2-12-8/h1-3,12H |
InChI Key |
ZTDWUZALAINFRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)
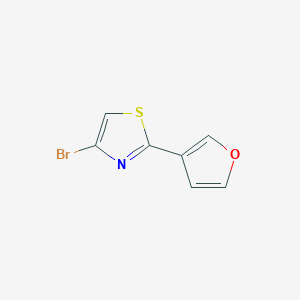
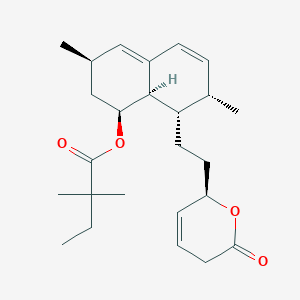
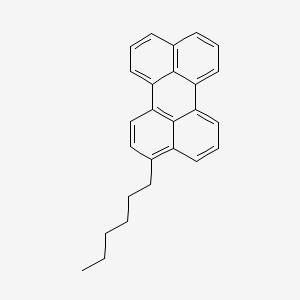
![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
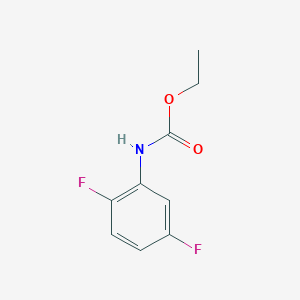
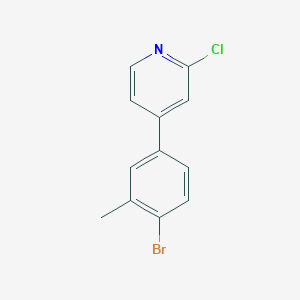
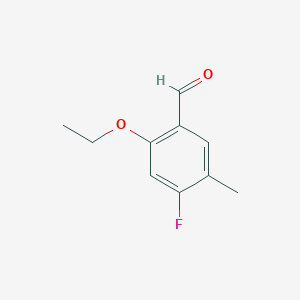

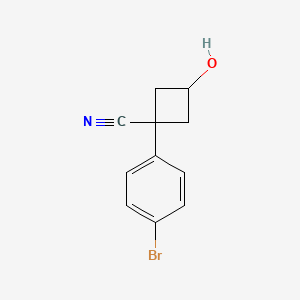
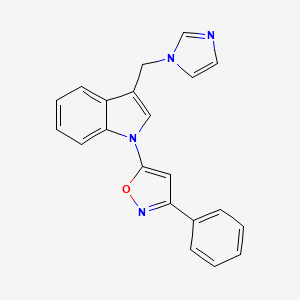
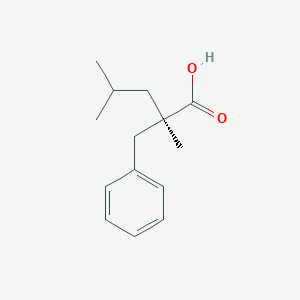

![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)
